Distinct Physicochemical Profile vs. Common N-Methyl and N-Thiazolyl Analogs
Among commercially available analogs sharing the 1,5-di-p-tolyl-2-thio-imidazole core, the N-isopropylacetamide side chain provides a calculated lipophilicity (cLogP) and topological polar surface area (tPSA) that systematically differs from the N-methyl and N-thiazolyl variants . While precise experimental values are not publicly reported, computational predictions consistently place the compound's cLogP approximately 1.0–1.5 log units higher than the N-methyl analog (CAS 1207005-59-1), suggesting enhanced membrane partitioning potential at the cost of aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 379.5 g/mol; cLogP approx. 3.8–4.2 (predicted) |
| Comparator Or Baseline | 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207005-59-1): MW = 351.5 g/mol; cLogP approx. 2.8 (predicted) |
| Quantified Difference | ΔMW = +28 g/mol; ΔcLogP ≈ +1.0 to +1.5 |
| Conditions | In silico prediction using consensus models; no experimental logD reported |
Why This Matters
The increased lipophilicity and molecular weight suggest improved blood-brain barrier permeability potential, making this compound a preferred starting point for CNS-targeted probe development over its N-methyl analog.
